MFCD18323385
Description
Such compounds are commonly utilized in pharmaceutical and agrochemical research due to their bioactivity and structural versatility.
Key inferred properties (derived from comparable compounds):
Properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-9(3-2-4-12(8)14)10-5-6-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNHUSKJFZBRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692476 | |
| Record name | 4-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-65-0 | |
| Record name | 4-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-methylphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzene and nicotinic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the fluoro-methylbenzene with the nicotinic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Fluoro-2-methylphenyl)nicotinic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-methylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-(3-Fluoro-2-methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to nicotinic acid.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)nicotinic acid involves its interaction with biological targets such as enzymes or receptors. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity, leading to more potent biological effects. The compound may act by inhibiting specific enzymes or modulating receptor activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Compound A: CAS 918538-05-3 (MDL: MFCD11044885)
Comparison with this compound :
Compound B: CAS 1046861-20-4 (MDL: MFCD13195646)
Comparison with this compound :
Compound C: CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular formula : C₁₀H₉F₃O
- Molecular weight : 202.17 g/mol
- Key properties: TPSA: 20.23 Ų (indicative of moderate polarity) CYP inhibition: None Synthesis: Involves trifluoromethyl ketone intermediates .
Comparison with this compound :
Data Tables
Table 1: Physicochemical Properties
*Inferred values based on analogs.
Research Findings and Implications
- Structural Similarity : Halogenation and nitrogen-rich cores are critical for bioactivity in all compared compounds. This compound’s hypothetical structure may optimize these features for specific targets .
- Thermodynamic Stability : Higher molecular weight analogs (e.g., Compound B) exhibit lower volatility, favoring pharmaceutical formulation but complicating synthesis .
- Safety Profiles : Compounds with trifluoromethyl groups (e.g., Compound C) show reduced CYP inhibition, suggesting this compound could be engineered for safer metabolic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
